molecular formula C24H32N4O3 B10825834 1-(1-{2-[(3aR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-2-oxoethyl}piperidin-4-yl)-N-methyl-2-oxoindoline-5-carboxamide

1-(1-{2-[(3aR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-2-oxoethyl}piperidin-4-yl)-N-methyl-2-oxoindoline-5-carboxamide

Cat. No.: B10825834
M. Wt: 424.5 g/mol
InChI Key: TYZOOEYUTZDYPB-HDICACEKSA-N
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Description

ARN 14494 is a potent inhibitor of serine palmitoyltransferase, an enzyme involved in the synthesis of sphingolipids. This compound has shown significant potential in neuroprotection and anti-inflammatory applications, particularly in the context of Alzheimer’s disease research .

Preparation Methods

Synthetic Routes and Reaction Conditions

ARN 14494 is synthesized through a multi-step process involving the condensation of various organic molecules. The key steps include the formation of a hexahydrocyclopenta[c]pyrrol-2(1H)-yl intermediate, followed by its coupling with a piperidinyl derivative. The final product is obtained through a series of purification steps to ensure high purity (≥98%) .

Industrial Production Methods

While specific industrial production methods for ARN 14494 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as condensation reactions, purification through chromatography, and crystallization. The compound is stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

ARN 14494 primarily undergoes inhibition reactions where it interacts with serine palmitoyltransferase. It does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions .

Common Reagents and Conditions

The synthesis of ARN 14494 involves reagents such as hexahydrocyclopenta[c]pyrrol-2(1H)-yl and piperidinyl derivatives. The reactions are typically carried out in solvents like dimethyl sulfoxide and ethanol .

Major Products

The major product of the synthesis is ARN 14494 itself, which is a potent inhibitor of serine palmitoyltransferase. No significant by-products are reported under optimized reaction conditions .

Mechanism of Action

ARN 14494 exerts its effects by inhibiting serine palmitoyltransferase, thereby reducing the synthesis of long-chain ceramides and dihydroceramides. This inhibition leads to decreased production of pro-inflammatory cytokines and oxidative stress-related enzymes such as inducible nitric oxide synthase and cyclooxygenase-2. The compound also protects neurons from beta-amyloid-induced neurotoxicity through mechanisms involving anti-oxidation, anti-apoptosis, and anti-inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ARN 14494 is unique due to its high potency and selectivity for serine palmitoyltransferase. Its ability to inhibit the synthesis of long-chain ceramides and dihydroceramides makes it particularly valuable in Alzheimer’s disease research .

Properties

Molecular Formula

C24H32N4O3

Molecular Weight

424.5 g/mol

IUPAC Name

1-[1-[2-[(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide

InChI

InChI=1S/C24H32N4O3/c1-25-24(31)16-5-6-21-19(11-16)12-22(29)28(21)20-7-9-26(10-8-20)15-23(30)27-13-17-3-2-4-18(17)14-27/h5-6,11,17-18,20H,2-4,7-10,12-15H2,1H3,(H,25,31)/t17-,18+

InChI Key

TYZOOEYUTZDYPB-HDICACEKSA-N

Isomeric SMILES

CNC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C3CCN(CC3)CC(=O)N4C[C@H]5CCC[C@H]5C4

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C3CCN(CC3)CC(=O)N4CC5CCCC5C4

Origin of Product

United States

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